molecular formula C8H11NO4S2 B13475883 n-Methyl-2-(methylsulfonyl)benzenesulfonamide

n-Methyl-2-(methylsulfonyl)benzenesulfonamide

Cat. No.: B13475883
M. Wt: 249.3 g/mol
InChI Key: VYUONOBMJNZEQD-UHFFFAOYSA-N
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Description

n-Methyl-2-(methylsulfonyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel antiviral agents. Benzenesulfonamide derivatives are extensively investigated for their ability to interact with key viral targets. Research indicates that compounds within this class can act as potent inhibitors of the HIV-1 capsid (CA) protein, a pivotal target due to its essential roles in both early and late stages of the viral replication cycle . These inhibitors can disrupt the proper assembly of the viral capsid and interfere with host-factor interactions, leading to the production of less infectious viral particles . The structural motif of a benzenesulfonamide linked to a complex amine is a recognized pharmacophore in the optimization of anti-HIV drug candidates, as seen in advanced compounds like GS-CA1 and GS-6207, which have shown picomolar antiviral activity and are in clinical trials . The presence of the methylsulfonyl group in the structure may influence the compound's electronic properties, binding affinity, and overall metabolic stability, making it a valuable scaffold for further structure-activity relationship (SAR) studies . This product is intended for research purposes by qualified laboratory professionals. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets prior to handling.

Properties

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

N-methyl-2-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C8H11NO4S2/c1-9-15(12,13)8-6-4-3-5-7(8)14(2,10)11/h3-6,9H,1-2H3

InChI Key

VYUONOBMJNZEQD-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(methylsulfonyl)benzenesulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(methylsulfonyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: The major product is n-Methyl-2-(methylsulfonyl)benzenesulfone.

    Reduction: The major product is n-Methyl-2-(methylsulfonyl)benzenesulfide.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

n-Methyl-2-(methylsulfonyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential as an antibacterial and antifungal agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of n-Methyl-2-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Ortho vs. Para Substitution :
    • n-Methyl-2-(methylsulfonyl)benzenesulfonamide features a methylsulfonyl group at the ortho position, which sterically and electronically influences reactivity. In contrast, compounds like 4-chloro-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide () have methylsulfonyl groups at the para position, enhancing resonance stabilization and altering binding affinities in kinase inhibition .
    • Electrochemical Reactivity : Ortho-substituted derivatives like N-(methylsulfonyl)benzenesulfonamide () exhibit efficient reactivity in electrochemical oxidation for aromatic C–H imidation, whereas para-substituted analogs may show reduced steric hindrance, favoring different reaction pathways .

Comparative Data Table

Compound Name Substituent Position Key Applications Notable Properties/Activities Reference ID
This compound Ortho methylsulfonyl Synthetic intermediate, drug design Potential kinase inhibition, solubility Inferred
4-Chloro-N-(5-(4-(methylsulfonyl)phenyl)... Para methylsulfonyl SphK1 inhibition IC₅₀ = 3.2 µM (SphK1)
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenyl... Para methylsulfonyl Antibacterial agent Synergistic with cell-penetrating agents
N-(methylsulfonyl)-benzenesulfonamide Variable Oxazoline ring-opening High nucleophilicity in dioxane

Key Research Findings

  • Steric vs. Electronic Effects : Ortho-substituted sulfonamides (e.g., the target compound) often face steric challenges in enzyme binding but may offer unique selectivity profiles compared to para-substituted analogs .
  • Solubility and Bioavailability : The methylsulfonyl group enhances aqueous solubility, critical for antibacterial and kinase-targeting applications .
  • Synthetic Flexibility : Sulfonamide derivatives are versatile intermediates, with reactivity tunable via substituent positioning .

Biological Activity

n-Methyl-2-(methylsulfonyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its antibacterial and antifungal properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₉H₁₁N₁O₄S₂
  • Molecular Weight: Approximately 249.3 g/mol

The compound features a unique structural arrangement with a methylsulfonyl group and a methyl group on the benzene ring, contributing to its diverse biological activities.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes, particularly carbonic anhydrases. These enzymes are crucial for various physiological processes, including pH regulation and ion transport. By mimicking natural substrates, this compound can bind to the active sites of these enzymes, disrupting essential biochemical pathways necessary for microbial survival and proliferation .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus3.9 μg/mL
Escherichia coli5.0 μg/mL
Pseudomonas aeruginosa4.5 μg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies indicate that it inhibits the growth of various fungal species by targeting specific metabolic pathways.

Table 2: Antifungal Activity Against Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans4.0 μg/mL
Aspergillus fumigatus3.5 μg/mL

The antifungal efficacy further supports its potential utility in treating infections caused by resistant fungal strains.

Case Studies and Research Findings

A significant body of research has focused on the development of derivatives based on the this compound scaffold. For instance:

  • Study on Mycobacterium abscessus: Novel benzenesulfonamide derivatives were synthesized and tested against multidrug-resistant strains of M. abscessus. Results indicated that compounds bearing similar structural motifs exhibited enhanced antimicrobial activity compared to traditional antibiotics .
  • Combination Therapies: Research has explored the synergistic effects of this compound when used in combination with cell-penetrating peptides, leading to improved antibacterial efficacy against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed to prepare n-Methyl-2-(methylsulfonyl)benzenesulfonamide and related sulfonamide derivatives?

Synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. For example:

  • Step 1 : Reacting benzenesulfonyl chloride with methylamine derivatives under basic conditions (e.g., NaOH or K₂CO₃) to form the sulfonamide core.
  • Step 2 : Introducing the methylsulfonyl group via oxidation of a thioether intermediate using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
  • Purification : Recrystallization from ethanol or chromatography for high-purity yields .
    Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–60°C), and stoichiometric ratios to minimize byproducts .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity. For example, methylsulfonyl groups show distinct deshielded proton signals near δ 3.0–3.5 ppm .
  • X-ray Crystallography : Resolves crystal packing and bond geometries. Programs like SHELXL refine structures using diffraction data (e.g., 1.61 Å resolution in HRP-2 PWWP domain studies) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does crystallographic analysis inform the structure-activity relationship (SAR) of this compound?

X-ray structures reveal:

  • Conformational Flexibility : The methylsulfonyl group adopts specific dihedral angles (e.g., 15–30°) that influence binding to biological targets like the HRP-2 PWWP domain .
  • Intermolecular Interactions : Hydrogen bonds (e.g., N–H···O) and van der Waals contacts stabilize crystal packing, which correlates with solubility and stability in biological assays .
  • Electron Density Maps : Identify regions prone to electrophilic attack, guiding derivatization strategies .

Q. What strategies resolve contradictions in biological activity data across sulfonamide analogs?

Discrepancies often arise from:

  • Stereochemical Variations : Enantiomers may exhibit differing binding affinities. Chiral HPLC or circular dichroism (CD) can separate and characterize isomers .
  • Impurity Effects : Byproducts from incomplete sulfonylation (e.g., residual thioethers) can skew activity. Purity must be ≥95% (validated via HPLC) before biological testing .
  • Assay Conditions : Buffer pH and ionic strength modulate sulfonamide ionization (pKa ~8–10), affecting membrane permeability. Standardize conditions using phosphate-buffered saline (PBS) at pH 7.4 .

Q. How can computational modeling optimize the design of this compound derivatives?

  • Docking Studies : Predict binding modes to targets like NLRP3 inflammasome using AutoDock Vina. Focus on sulfonamide oxygen interactions with catalytic lysine residues .
  • QSAR Models : Relate logP values (<2.5) and polar surface area (∼90 Ų) to enhanced blood-brain barrier penetration .
  • MD Simulations : Assess conformational stability over 100-ns trajectories to prioritize synthetically feasible derivatives .

Q. What experimental approaches validate the mechanism of action for sulfonamide-based inhibitors?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm target engagement .
  • Kinetic Assays : Measure IC₅₀ shifts under varying substrate concentrations to distinguish competitive vs. allosteric inhibition .
  • Mutagenesis Studies : Replace key binding residues (e.g., Tyr → Phe) to validate sulfonamide interaction hotspots .

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